5-(indol-1-ylmethyl)-N-[(1-methylimidazol-2-yl)methyl]-N-propan-2-yl-1H-pyrazole-3-carboxamide
Overview
Description
5-(indol-1-ylmethyl)-N-[(1-methylimidazol-2-yl)methyl]-N-propan-2-yl-1H-pyrazole-3-carboxamide is a complex organic compound that features a combination of indole, imidazole, and pyrazole moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(indol-1-ylmethyl)-N-[(1-methylimidazol-2-yl)methyl]-N-propan-2-yl-1H-pyrazole-3-carboxamide typically involves multi-step organic reactions. The process begins with the preparation of the indole and imidazole intermediates, followed by their coupling with a pyrazole derivative. Common reagents used in these reactions include:
Indole derivatives: Prepared through Fischer indole synthesis or other methods.
Imidazole derivatives: Synthesized via Debus-Radziszewski imidazole synthesis or other routes.
Pyrazole derivatives: Obtained through cyclization reactions involving hydrazines and 1,3-diketones.
The final coupling reaction often requires the use of coupling agents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide) under mild conditions to form the desired carboxamide linkage.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, automated synthesis platforms, and green chemistry principles to enhance efficiency and sustainability.
Chemical Reactions Analysis
Types of Reactions
5-(indol-1-ylmethyl)-N-[(1-methylimidazol-2-yl)methyl]-N-propan-2-yl-1H-pyrazole-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The indole and pyrazole rings can be oxidized using reagents like mCPBA (meta-chloroperoxybenzoic acid) or other oxidizing agents.
Reduction: The compound can be reduced using hydrogenation or other reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the indole and imidazole rings.
Common Reagents and Conditions
Oxidation: mCPBA, potassium permanganate (KMnO4), or other oxidizing agents.
Reduction: Hydrogen gas with a palladium catalyst, LiAlH4, or sodium borohydride (NaBH4).
Substitution: Halogenating agents, alkylating agents, or acylating agents under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides or other oxidized derivatives, while reduction may produce deoxygenated or hydrogenated products.
Scientific Research Applications
5-(indol-1-ylmethyl)-N-[(1-methylimidazol-2-yl)methyl]-N-propan-2-yl-1H-pyrazole-3-carboxamide has several scientific research applications:
Medicinal Chemistry: Potential use as a pharmacophore in drug design due to its unique structural features.
Organic Synthesis: Utilized as a building block for the synthesis of more complex molecules.
Material Science: Investigated for its potential use in the development of novel materials with specific electronic or photonic properties.
Mechanism of Action
The mechanism of action of 5-(indol-1-ylmethyl)-N-[(1-methylimidazol-2-yl)methyl]-N-propan-2-yl-1H-pyrazole-3-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other biomolecules, leading to modulation of biological pathways. The exact mechanism would depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
5-(2-methylimidazol-1-yl)isophthalic acid: Used in coordination polymers and metal-organic frameworks (MOFs).
(1-Methyl-1H-indol-5-yl)methanamine: A simpler indole derivative with potential biological activity.
5-Fluoro-2-methyl-3-quinolin-2-ylmethyl-indol-1-yl: Another complex indole derivative with potential pharmacological applications.
Uniqueness
5-(indol-1-ylmethyl)-N-[(1-methylimidazol-2-yl)methyl]-N-propan-2-yl-1H-pyrazole-3-carboxamide is unique due to its combination of indole, imidazole, and pyrazole moieties, which confer distinct chemical and biological properties. This structural complexity allows for diverse interactions with molecular targets, making it a valuable compound for various research applications.
Properties
IUPAC Name |
5-(indol-1-ylmethyl)-N-[(1-methylimidazol-2-yl)methyl]-N-propan-2-yl-1H-pyrazole-3-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N6O/c1-15(2)27(14-20-22-9-11-25(20)3)21(28)18-12-17(23-24-18)13-26-10-8-16-6-4-5-7-19(16)26/h4-12,15H,13-14H2,1-3H3,(H,23,24) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NYQSBKWZKMYVRS-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N(CC1=NC=CN1C)C(=O)C2=NNC(=C2)CN3C=CC4=CC=CC=C43 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N6O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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